4-{5-Benzyl-octahydropyrrolo[3,4-c]pyrrol-2-yl}-6-cyclobutylpyrimidine
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Description
The compound “4-{5-Benzyl-octahydropyrrolo[3,4-c]pyrrol-2-yl}-6-cyclobutylpyrimidine” is a complex organic molecule. It contains several pharmacophoric groups such as the aziridine, oxadiazole, pyridine, and phthalimide moieties . These groups make it a potential active ingredient in medicines .
Synthesis Analysis
The synthesis of octahydropyrrolo[3,4-c]pyrroles involves thermolysis of N-phthalimidoaziridines based on 5-alkenyl-1,2,4-oxadiazoles . N-Phthalimidoaziridines are synthesized from 3,5-disubstituted 1,2,4-oxadiazoles containing alkenyl and pyridine fragments . They are heated in the presence of N-arylmaleimide to give the corresponding N-phthalimidopyrrolidines .Molecular Structure Analysis
The molecular structure of this compound can be analyzed using techniques such as 1H NMR and 13C NMR spectroscopy . The 1H NMR spectrum indicates that the compound exists as a mixture of two invertomers in a 1:0.11 ratio .Chemical Reactions Analysis
The compound can undergo various chemical reactions due to the presence of multiple functional groups. For instance, N-phthalimidoaziridines can be used to obtain N-aminoaziridines via the hydrazinolysis reaction . They are also precursors of biologically active substances, antitumor, antibacterial drugs that are used to treat diseases of the respiratory system .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound can be determined using various analytical techniques. For instance, high-resolution mass spectra can be recorded on a Bruker Maxis HRMS-ESI-qTOF instrument with electrospray ionization in the positive ion mode .Scientific Research Applications
Synthesis and Structural Studies
Synthesis of Pyrimidine Derivatives : A study by Quiroga et al. (2010) details the generation of 6-aryl-5-(1-cyclohexen-1-yl)pyrrolo[2,3-d]pyrimidines through a three-component reaction, showcasing the versatility of pyrimidine derivatives in synthesizing complex structures, potentially relevant to the synthesis of 4-{5-Benzyl-octahydropyrrolo[3,4-c]pyrrol-2-yl}-6-cyclobutylpyrimidine (Quiroga et al., 2010).
Characterization and Properties : Gemili et al. (2017) conducted a study on Pt(II) and Ni(II) complexes of octahydropyrrolo[3,4-c]pyrrole N-benzoylthiourea derivatives, offering insight into the structural and biological characteristics of pyrrolopyrimidine derivatives, which may inform research on similar compounds (Gemili et al., 2017).
Biological Applications
Antimicrobial and Cytotoxic Activities : The study by Chen et al. (2014) on novel pyrimidine-benzimidazol combinations, including their in vitro antimicrobial and cytotoxic activities, suggests the potential of pyrimidine derivatives in medical applications, hinting at possible uses for this compound in similar contexts (Chen et al., 2014).
Synthesis of Antitumor Agents : Wang et al. (2013) reported on tumor-targeting with novel non-benzoyl 6-substituted straight chain pyrrolo[2,3-d]pyrimidine antifolates, highlighting the therapeutic potential of pyrimidine derivatives in cancer treatment (Wang et al., 2013).
Properties
IUPAC Name |
2-benzyl-5-(6-cyclobutylpyrimidin-4-yl)-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26N4/c1-2-5-16(6-3-1)10-24-11-18-13-25(14-19(18)12-24)21-9-20(22-15-23-21)17-7-4-8-17/h1-3,5-6,9,15,17-19H,4,7-8,10-14H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MYSNFQLMWUNWOT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)C2=CC(=NC=N2)N3CC4CN(CC4C3)CC5=CC=CC=C5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26N4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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